Cas no 7003-89-6 ((2-Chloroethyl)trimethylammonium)

(2-Chloroethyl)trimethylammonium structure
7003-89-6 structure
Product Name:(2-Chloroethyl)trimethylammonium
CAS No:7003-89-6
MF:C5H13ClN
MW:122.616420507431
CID:95355
PubChem ID:13837
Update Time:2025-04-18

(2-Chloroethyl)trimethylammonium Chemical and Physical Properties

Names and Identifiers

    • (2-Chloroethyl)trimethylammonium
    • 2-chloroethyl(trimethyl)azanium
    • CHLORMEQUAT,HIGH PURE
    • 2-chloroethyl(trimethyl)ammonium
    • 2-chloroethyltrimethylammonium ion
    • 2-chloro-N,N,N-trimethylethan-1-aminium
    • 2-chloro-N,N,N-trimethylethanaminium
    • Chlorcholin
    • Chlorcholine
    • Chlormequat
    • Chlormequat [BSI:ISO]
    • Chlorocholine
    • Trimethyl-(2-chlor-aethyl)-ammonium
    • NCGC00166057-02
    • 8SUZ1123XX
    • DTXSID4048064
    • Q423860
    • NCGC00166057-01
    • CHEMBL118539
    • Ethanaminium, 2-chloro-N,N,N-trimethyl-
    • CHEBI:81850
    • NS00010002
    • BDBM50055170
    • 7003-89-6
    • C18585
    • InChI=1/C5H13ClN/c1-7(2,3)5-4-6/h4-5H2,1-3H3/q+
    • CHEMBL341956
    • trimethyl-(2-chloroethyl)-ammonium
    • CHLORMEQUAT [ISO]
    • Antywylegacz
    • Chlorcholinchloride
    • SCHEMBL22644
    • (beta-chloroethyl)trimethylammonium
    • trimethyl-(beta-chloroethyl)-ammonium
    • (2-Chloro-ethyl)-trimethyl-ammonium; chloride
    • UNII-8SUZ1123XX
    • Cyclocel
    • Chloride, Chlormequat
    • Inchi: 1S/C5H13ClN/c1-7(2,3)5-4-6/h4-5H2,1-3H3/q+1
    • InChI Key: JUZXDNPBRPUIOR-UHFFFAOYSA-N
    • SMILES: ClCC[N+](C)(C)C

Computed Properties

  • Exact Mass: 122.07400
  • Monoisotopic Mass: 122.074
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 2
  • Complexity: 46.5
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0A^2
  • XLogP3: 0.9

Experimental Properties

  • Melting Point: 239 deg C (decomposes)
  • PSA: 0.00000
  • LogP: 0.93140
Recommended suppliers
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司